molecular formula C8H10N4 B2928214 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 82703-33-1

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2928214
CAS No.: 82703-33-1
M. Wt: 162.196
InChI Key: PXHWVPTTWWSNJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” can be achieved using a variety of methods, including the Suzuki coupling reaction, the Mannich reaction, and the Ullmann reaction. These reactions are used to form a carbon-carbon bond between two molecules.


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolo[2,3-d]pyrimidine core, which is a nitrogen-containing ring structure . This core is substituted at the 5 and 6 positions with methyl groups, and at the 4 position with an amine group .

Scientific Research Applications

Synthesis and Organic Chemistry

  • A study by Jørgensen, Girgis, and Pedersen (1985) describes a one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, including 5,6-dimethyl variants, using phosphorus pentoxide in organic synthesis. This method offers a streamlined approach for preparing these compounds, which are relevant in various organic chemistry applications (Jørgensen, Girgis, & Pedersen, 1985).

Catalytic Synthesis

  • Khashi, Davoodnia, and Chamani (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as an effective catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, suggesting potential applications in medicinal chemistry and catalytic synthesis (Khashi, Davoodnia, & Chamani, 2014).

Microwave-Assisted Synthesis

  • Naidu and Bhuyan (2014) explored the microwave-assisted synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives. This approach enhances the efficiency and yield of the synthesis process, which is crucial for rapid and cost-effective production in pharmaceutical research (Naidu & Bhuyan, 2014).

Applications in Medicinal Chemistry

  • Gangjee, Mavandadi, Kisliuk, and Queener (1999) synthesized analogs of 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, highlighting their significance in the development of antifolate drugs for cancer therapy (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).

Ecological and Economical Synthesis

  • Fischer and Misun (2001) presented an ecological and economical process for synthesizing 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. Their method avoids chromatographies, extractions, and waste treatment, making it an environmentally friendly and cost-effective approach (Fischer & Misun, 2001).

Properties

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWVPTTWWSNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=NC=NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-33-1
Record name 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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